2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
Overview
Description
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2098119-97-0 . It has a molecular weight of 269.34 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) . This code provides a specific representation of the molecular structure of the compound .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Structural Analysis
- A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton was designed to probe the topologies of different glutamate receptors. The rigid spirocyclic scaffold fixes the relative spatial arrangement of functional groups, which is crucial for receptor interaction studies (Radchenko, Grygorenko, & Komarov, 2008).
- Synthesis of novel non-natural spiro[2.3]hexane amino acids as conformationally rigid analogs of γ-aminobutyric acid (GABA) was reported. These compounds are potential modulators of GABAergic cascades in the human central nervous system, illustrating the therapeutic potential of such analogs (Yashin et al., 2017).
Contribution to Medicinal Chemistry
- Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized, highlighting their utility in medicinal chemistry due to their unique three-dimensional shape and varied fluorine substitution patterns. These attributes are significant for drug discovery, providing insights into the interaction between drug molecules and their targets (Chernykh et al., 2016).
- Efforts towards synthesizing microsporin B highlighted the preparation of key amino acid fragments using an approach that includes cross metathesis and enzymatic kinetic resolution. This work exemplifies the role of such spirocyclic compounds in the synthesis of complex natural products (Swaroop et al., 2014).
Novel Synthetic Approaches
- The development of synthetic routes to spiro[indole-3,4′-piperidin]-2-ones from tert-butoxycarbonyl piperidine-4-carboxylic acid showcases the versatility of these spirocyclic compounds in synthesizing structurally complex and diverse molecular frameworks (Freund & Mederski, 2000).
- An efficient synthesis of spirocyclic oxindole analogs demonstrates the potential of these compounds in generating bioactive molecules, highlighting the importance of such structures in the development of new therapeutic agents (Teng, Zhang, & Mendonça, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVSENRSQQIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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